Cystemustine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

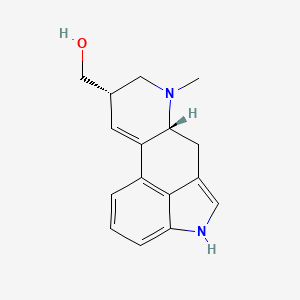

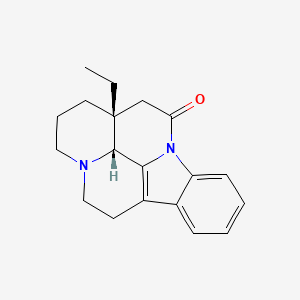

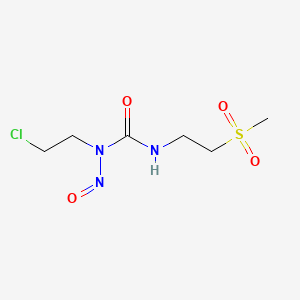

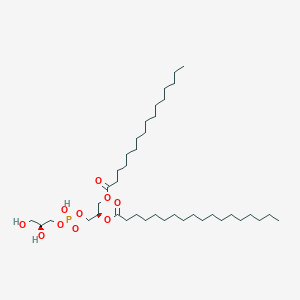

Cystemustine, chemically known as N′-(2-chloroethyl)-N-(2-(methylsulfonyl)-ethyl)-N′-nitrosourea, is a chloroethylnitrosourea compound. It has been primarily used in the treatment of melanoma, a type of skin cancer. The compound’s main antitumor effect is attributed to its ability to cause DNA damage in malignant melanocytes, leading to cell death .

Wissenschaftliche Forschungsanwendungen

Cystemustine has been extensively studied for its antitumor properties. It has shown significant efficacy in treating melanoma by causing DNA damage in malignant cells. Additionally, it has been used in the treatment of high-grade brain tumors, such as gliomas .

In scientific research, this compound has been used to study:

Tumor cytotoxicity: Its ability to cause DNA damage and induce cell death in tumor cells.

Cell differentiation: this compound has been shown to induce redifferentiation of primary tumors and confer protection against secondary tumor growth.

Phospholipid metabolism: Alterations in phospholipid derivatives of melanocytes have been observed in this compound-treated cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cystemustine involves several steps:

Reaction of 4-nitrophenol with 2-chloroethyl isocyanate: This reaction occurs in pyridine, leading to the formation of an activated carbamate.

Nitrosation: The activated carbamate is then nitrosated using nitrosyl chloride in pyridine at -20°C to yield 4-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate.

Reaction with 2-(methylthio)ethylamine: This step occurs in tetrahydrofuran at ordinary temperature, producing the sulfur urea.

Oxidation: The sulfur urea is oxidized to the sulfonyl compound using hydrogen peroxide in formic acid at 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high solubility and stability in aqueous solutions. The compound’s production is optimized for good diffusion through the blood-brain barrier and into tumor cells .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly during its synthesis when sulfur urea is oxidized to the sulfonyl compound.

Substitution: The compound can participate in substitution reactions, such as the initial reaction of 4-nitrophenol with 2-chloroethyl isocyanate.

Common Reagents and Conditions:

Nitrosyl chloride: Used for nitrosation reactions.

Hydrogen peroxide: Used for oxidation reactions.

Pyridine and tetrahydrofuran: Common solvents used in the synthesis of this compound.

Major Products:

Sulfonyl compound: The final product of the oxidation step in the synthesis of this compound.

Wirkmechanismus

Cystemustine exerts its effects primarily through DNA damage. It causes interstrand DNA cross-linking, particularly involving O6-chloroethylguanine, leading to the inhibition of DNA replication and cell death. Additionally, this compound induces other effects on tumor cells, such as changes in cell morphology, pigmentation, and phospholipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Cystemustine belongs to the class of chloroethylnitrosoureas, which are known for their cytotoxic properties. Similar compounds include:

Carmustine (BCNU): Another chloroethylnitrosourea used in the treatment of brain tumors.

Lomustine (CCNU): Used for treating Hodgkin’s lymphoma and brain tumors.

Fotemustine: Used in the treatment of metastatic melanoma.

Uniqueness of this compound: this compound is unique due to its high solubility and stability in aqueous solutions, as well as its ability to penetrate the blood-brain barrier effectively. It also induces redifferentiation of primary tumors and provides protection against secondary tumor growth, which is not commonly observed with other chloroethylnitrosoureas .

Eigenschaften

CAS-Nummer |

79955-36-5 |

|---|---|

Molekularformel |

C6H12ClN3O4S |

Molekulargewicht |

257.70 g/mol |

IUPAC-Name |

1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea |

InChI |

InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |

InChI-Schlüssel |

IUOVOJHLRFQQNS-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CCNC(=O)N(CCCl)N=O |

Kanonische SMILES |

CS(=O)(=O)CCNC(=O)N(CCCl)N=O |

Andere CAS-Nummern |

79955-36-5 |

Synonyme |

CMSO2EN2 cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1221658.png)